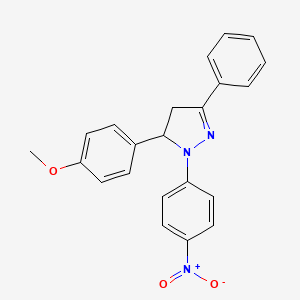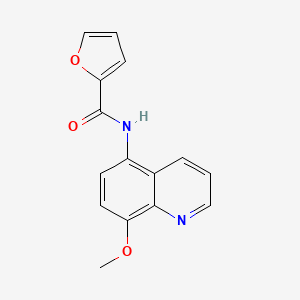
5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the family of pyrazoles. It has been extensively used in scientific research due to its unique properties. This compound is known for its potential applications in the fields of medicine, pharmacology, and biochemistry.
科学的研究の応用
5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several potential applications in scientific research. It has been used in the development of new drugs due to its ability to inhibit certain enzymes. It has also been used in the study of the structure-activity relationship of pyrazole derivatives. Additionally, this compound has been used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves the inhibition of certain enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activity of aromatase, which is an enzyme that plays a role in the synthesis of estrogen.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole are still being studied. However, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have potential anticancer properties due to its ability to inhibit aromatase.
実験室実験の利点と制限
One of the advantages of using 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its ability to inhibit certain enzymes. This makes it a useful compound for studying the structure-activity relationship of pyrazole derivatives. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound in the lab.
将来の方向性
There are several future directions for the study of 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. One possible direction is the development of new drugs that target COX-2 and aromatase. Another direction is the study of the potential anticancer properties of this compound. Additionally, this compound could be used in the development of new materials with unique properties.
Conclusion:
In conclusion, 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has several potential applications in scientific research. It has been extensively studied for its ability to inhibit certain enzymes and has shown promise in the development of new drugs and materials. However, caution should be used when handling this compound due to its potential toxicity. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in the future.
合成法
The synthesis of 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 4-methoxybenzaldehyde, 4-nitrophenylhydrazine, and acetophenone in the presence of a catalytic amount of acetic acid. The reaction takes place under reflux conditions in ethanol as the solvent. After the reaction is complete, the product is purified using column chromatography.
特性
IUPAC Name |
3-(4-methoxyphenyl)-2-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-28-20-13-7-17(8-14-20)22-15-21(16-5-3-2-4-6-16)23-24(22)18-9-11-19(12-10-18)25(26)27/h2-14,22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXBEBZOSMCNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5105433.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5105462.png)
![ethyl {[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B5105471.png)
![1-chloro-2-ethyl-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5105484.png)
![N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B5105498.png)
![N-[(butylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B5105500.png)
![methyl 4-[4-(allyloxy)-3-methoxybenzylidene]-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5105503.png)
![3-ethyl-5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105505.png)
![methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5105510.png)
![1-(4-chloro-2-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5105513.png)
![4-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5105515.png)
![(4-chloro-2-nitrophenyl){3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5105523.png)
![[(4-hydroxy-6-oxo-5-pentyl-1,6-dihydro-2-pyrimidinyl)thio]acetic acid hydrochloride](/img/structure/B5105533.png)